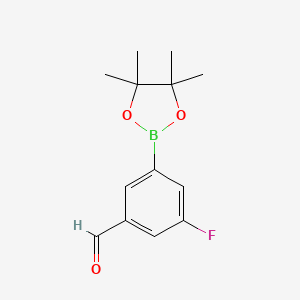

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

Chemical Formula: C₁₃H₁₆BFO₃

CAS Number: 1112209-24-1

Molecular Weight: 250.08 g/mol

Purity: ≥97% (HPLC)

This compound is a benzaldehyde derivative functionalized with a fluorine atom at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry for constructing biaryl and heteroaryl frameworks . The aldehyde group provides a reactive handle for further derivatization, making this compound a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENPYTYJEVDZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160169 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112209-24-1 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112209-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde generally follows a palladium-catalyzed borylation of a suitably substituted fluorobenzaldehyde precursor. The key step is the formation of the boronic ester moiety via reaction with bis(pinacolato)diboron.

- Starting Material: 3-fluorobenzaldehyde or a halogenated derivative (e.g., 3-fluoro-5-bromobenzaldehyde)

- Borylation Reagents: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Typically 80–90 °C

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation

$$

\text{3-Fluoro-5-halobenzaldehyde} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}, \text{THF}, 80-90^\circ C} \text{3-Fluoro-5-(pinacolboronate)benzaldehyde}

$$

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures, often with a small percentage of triethylamine (0.25%) to reduce boronate ester hydrolysis and improve separation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Key Conditions | Notes | Reference |

|---|---|---|---|---|

| Pd-catalyzed borylation of 3-fluoro-5-bromobenzaldehyde | 48–76 | Pd catalyst, KOAc, 80–90 °C, inert atmosphere | Yield depends on catalyst loading and solvent dryness | |

| Direct borylation of fluorinated benzaldehyde derivatives | ~70 | Pd(PPh3)4, THF, reflux, 24 h | Longer reaction time improves conversion | |

| Debus-Radziszewski type reaction (less common) | 27–76 | THF, reflux, 24 h | Used for specialized derivatives |

Note: Yield variability often arises from substrate purity, moisture sensitivity of boronate esters, and catalyst deactivation.

Detailed Research Findings on Reaction Optimization

- Catalyst Selection: Pd(dppf)Cl2 and Pd(PPh3)4 are most effective; ligand-free Pd catalysts can be used for electron-deficient substrates but may require higher temperatures.

- Base Effects: Potassium acetate is preferred for mild basicity, preventing decomposition of sensitive aldehyde and boronate ester groups.

- Solvent Choice: THF is widely used due to good solubility of reagents and compatibility with Pd catalysts; addition of water or biphasic systems can enhance Suzuki coupling but may hydrolyze boronate esters in preparation.

- Temperature Control: Elevated temperatures (80–90 °C) accelerate borylation but require monitoring to avoid side reactions.

- Atmosphere: Strict inert conditions prevent oxidation of Pd(0) species and hydrolysis of boronate esters.

Analytical Characterization Techniques

To confirm the successful synthesis and purity of this compound, the following techniques are critical:

| Technique | Purpose | Typical Observations | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance (NMR) | Confirm aldehyde proton (δ ~10.0 ppm), aromatic protons, and pinacol methyl groups (δ ~1.2 ppm) | Sharp singlet at δ ~10 ppm for aldehyde; singlet at δ ~1.2 ppm for pinacol methyls | |

| ¹³C NMR | Assign aromatic carbons, boronate ester carbons | Signals consistent with boronate ester and fluorinated aromatic ring | |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and molecular formula | Molecular ion peak matching calculated m/z (e.g., 250.08 g/mol) | |

| Infrared Spectroscopy (IR) | Confirm aldehyde C=O stretch (~1700 cm⁻¹) and B–O stretches | Characteristic aldehyde and boronate ester bands | |

| Chromatography (TLC, HPLC) | Assess purity and monitor reaction progress | Single major spot with Rf consistent with product |

Industrial Scale-Up Considerations

Industrial production of this compound typically involves:

- Scaling Reaction Volume: Using continuous flow reactors to improve heat transfer and reaction control.

- Catalyst Recycling: Employing heterogeneous Pd catalysts or immobilized systems to reduce costs.

- Purification: Crystallization techniques may replace chromatography for cost-efficiency.

- Environmental Controls: Minimizing solvent waste and using greener solvents when possible.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Determines reaction rate and yield |

| Base | Potassium acetate (KOAc) | Mild base prevents side reactions |

| Solvent | THF | Good solubility and catalyst compatibility |

| Temperature | 80–90 °C | Balances reaction speed and stability |

| Reaction Time | 12–24 hours | Longer time improves conversion |

| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation and hydrolysis |

| Purification | Silica gel chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

Reduction: 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates, especially those targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its interaction with specific molecular targets. The fluoro and dioxaborolane groups enhance its reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to undergo substitution reactions also makes it a versatile tool in modifying biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C₁₄H₁₉BO₄

- CAS: Not specified

- Key Difference : Replacement of the 3-fluoro substituent with a methoxy (-OCH₃) group.

- Impact :

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- CAS : 775351-57-0

- Molecular Formula: C₁₃H₁₄BFNO₂

- Key Difference : Replacement of the aldehyde (-CHO) with a nitrile (-CN) group.

- Impact: The nitrile group is strongly electron-withdrawing, enhancing the electrophilicity of the boronate ester in cross-coupling reactions. Applications in synthesizing cyano-substituted biaryls, which are prevalent in agrochemicals .

Ring System Modifications

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS : 19268-92-5

- Molecular Formula: C₁₂H₁₅BFNO₂

- Key Difference : Benzene ring replaced with a pyridine ring.

- Impact :

4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde

- CAS: Not available

- Molecular Formula : C₁₄H₁₅BF₄O₃

- Key Difference : Additional trifluoromethyl (-CF₃) group at the 2-position.

- Impact :

- Increased steric bulk and lipophilicity, beneficial for drug candidates targeting hydrophobic binding pockets.

- The -CF₃ group further deactivates the ring, slowing coupling kinetics compared to the parent compound .

Biological Activity

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, as well as its role in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a fluorine atom and a boronic acid derivative, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 239.07 g/mol. Its unique structure positions it as a valuable building block in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C12H16BFO3 |

| Molecular Weight | 239.07 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 432.6 °C |

| Flash Point | 215.5 °C |

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of quinolone-hydantoin hybrids have shown promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

Molecular docking studies suggest that these compounds can effectively bind to bacterial DNA gyrase, inhibiting its activity and thus preventing bacterial replication . This mechanism highlights the potential of this compound as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that fluorinated compounds often demonstrate enhanced biological activity due to their ability to interact with cellular targets more effectively than their non-fluorinated counterparts . Studies on related compounds have shown that they can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values as low as 50 µg/mL .

- Anticancer Mechanisms : In vitro studies on similar structures revealed that these compounds could inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death in various cancer cell lines .

Q & A

Q. Basic

- ¹H NMR : Key peaks include aromatic protons (δ 7.5–8.0 ppm), the aldehyde proton (δ ~10.0 ppm), and the dioxaborolane methyl groups (δ 1.2–1.3 ppm). For example, a related compound showed δ 7.73–7.69 (m, aromatic H) and δ 1.24 (s, 12H, dioxaborolane CH₃) .

- HRMS : Expect [M+H]⁺ or [M+Na]⁺ adducts. A derivative with molecular formula C₂₁H₂₁BN₂O₂S₃ showed a calculated mass of 440.09 and observed [M+H]⁺ at 441.09 .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester integrity .

In Suzuki-Miyaura couplings, what catalytic systems and conditions maximize coupling efficiency while minimizing protodeboronation?

Advanced

Optimal Conditions :

- Catalyst : Pd(OAc)₂ with SPhos ligand (2–5 mol%) for aryl chlorides; Pd(PPh₃)₄ for aryl bromides .

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (3:1 v/v) to stabilize the boronate intermediate .

- Additives : CTAB (cetyltrimethylammonium bromide) improves solubility in biphasic systems, reducing protodeboronation .

- Temperature : 60–80°C; higher temperatures accelerate deboronation.

Data Contradiction : Yields vary significantly (48%–76%) depending on the base strength and solvent polarity. For instance, NaOH in THF/H₂O led to 48% yield in a chlorinated analog, while K₂CO₃ improved yields to >70% .

What are the challenges in purifying this compound, and what chromatographic techniques are recommended?

Q. Basic

- Challenge : The aldehyde group is prone to oxidation, and the boronic ester is sensitive to moisture.

- Purification :

- Use silica gel chromatography with low-polarity solvents (e.g., petroleum ether/ethyl acetate 10:1) to minimize decomposition .

- Avoid acidic conditions; neutral or slightly basic eluents preserve boronic ester integrity.

- For scale-up, flash chromatography with pre-packed C18 columns improves resolution .

How can researchers resolve contradictions in reaction outcomes when using this compound under varying conditions (e.g., solvent polarity, base strength)?

Q. Advanced

- Systematic Screening : Use a Design of Experiments (DoE) approach to test solvent/base combinations. For example:

| Solvent System | Base | Yield (%) | Protodeboronation (%) |

|---|---|---|---|

| THF/H₂O (3:1) | K₂CO₃ | 72 | 5 |

| Dioxane/H₂O (4:1) | Cs₂CO₃ | 68 | 8 |

| EtOH/H₂O (2:1) | NaOH | 48 | 25 |

- Mechanistic Insight : Polar aprotic solvents (THF) stabilize the boronate-Pd complex, while protic solvents (EtOH) accelerate deboronation. Strong bases (NaOH) increase pH, promoting hydrolysis .

What are the primary applications of this compound in medicinal chemistry or materials science?

Q. Basic

- Medicinal Chemistry : Serves as a key intermediate for fluorinated drug candidates. The fluorine enhances metabolic stability and bioavailability .

- Materials Science : Used in synthesizing conjugated polymers for optoelectronic devices. The boronic ester enables cross-linking in fluorescent sensors .

- Case Study : A related compound, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, was incorporated into a red-light-emitting polymer with 76% yield, demonstrating utility in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.